![molecular formula C19H21ClN6O3S B2843413 3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309344-34-9](/img/structure/B2843413.png)
3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of aromatic nucleophilic substitution . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in recent literature . This includes the use of α-Halocarbonyl Compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray structure analysis . The structure of the compound can be determined using various spectroscopic techniques such as NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . This includes the reaction of Schiff’s bases with ethyl chloroacetate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . This includes the use of NMR and IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anti-asthmatic and Respiratory Diseases Treatment
Studies on condensed-azole derivatives, including triazolopyridazines, have shown significant anti-asthmatic activities. Compounds bearing a cycloalkylidene group adjacent to the sulfamoylpropyloxy group displayed potent activity in inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs. This suggests that similar compounds could be of value in treating asthma and other respiratory diseases, highlighting the potential of our compound in respiratory therapeutic research (Kuwahara et al., 1997).
Antimicrobial Activity
Research into triazolopyrimidines and related structures has uncovered compounds with variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. This indicates that our compound could potentially be developed into antimicrobial agents, considering the antimicrobial potential demonstrated by structurally similar compounds (Prasanna Kumara et al., 2013).
Anticancer and Cytotoxic Agents
Triazolopyridazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma (MCF-7), showing that some derivatives exhibit potent cytotoxic activity. This suggests potential research applications of our compound in the development of novel anticancer therapies (Mamta et al., 2019).
Herbicidal Activity
The synthesis and evaluation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity at low application rates. This highlights the potential utility of our compound in agricultural research, particularly in the development of new herbicides capable of controlling a broad spectrum of vegetation (Moran, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBGIMLDXYYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)
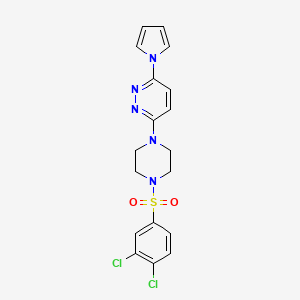
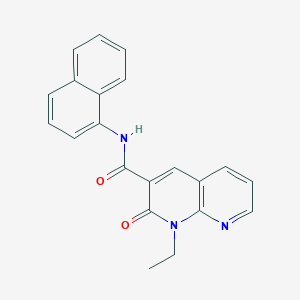
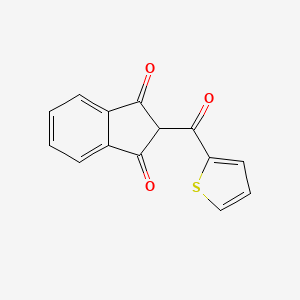

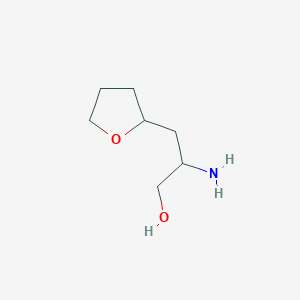
amino]acetate](/img/structure/B2843342.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
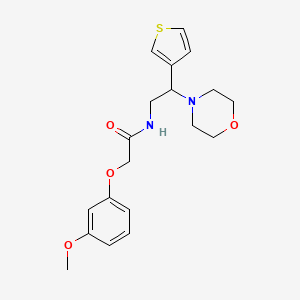
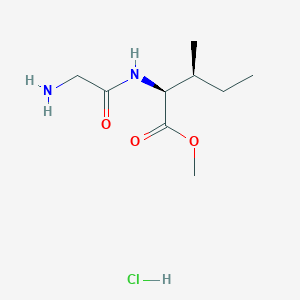
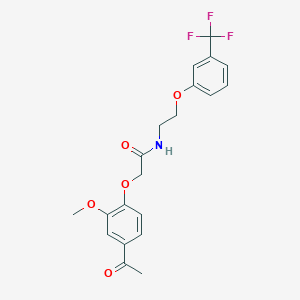
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)
